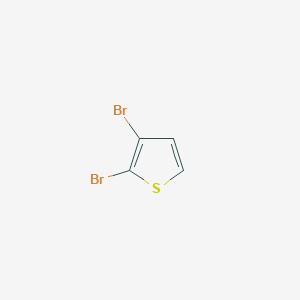

2,3-Dibromothiophene

Description

Properties

IUPAC Name |

2,3-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRJNSFQBYKFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185324 | |

| Record name | 2,3-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3140-93-0 | |

| Record name | 2,3-Dibromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3140-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromothiophene CAS number 3140-93-0

An In-depth Technical Guide to 2,3-Dibromothiophene (CAS: 3140-93-0)

Introduction

This compound, with the CAS registry number 3140-93-0, is a halogenated aromatic heterocyclic organic compound.[1] It presents as a colorless to pale yellow liquid with a characteristic sulfurous odor.[1] The core of its structure is a five-membered thiophene ring, substituted with bromine atoms at the 2 and 3 positions. This specific substitution pattern significantly influences its electronic properties and reactivity, making it a valuable and versatile intermediate in organic synthesis.[1] Due to its chemical characteristics, this compound is sparingly soluble in water.[1] It serves as a crucial building block in the development of more complex molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C4H2Br2S | [2][3][4][5][6] |

| Molecular Weight | 241.93 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -17.5 °C | [3] |

| Boiling Point | 218-219 °C (lit.) | [3][7] |

| Density | 2.137 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.632 (lit.) | [7] |

| Water Solubility | Sparingly soluble[1] (log10WS: -3.55) | [2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.273 | [2] |

Spectral Data

Spectral data is critical for the identification and characterization of this compound.

| Spectral Data Type | Key Features | Source |

| ¹H NMR (400.13 MHz, CDCl₃) | δ 7.24 (d, 1H), 6.90 (d, 1H) | [1] |

| Mass Spectrum (Electron Ionization) | Available through NIST and other databases | [1][4][6][8] |

| IR Spectra | Available through PubChem and other databases | [4] |

| Raman Spectra | Available through PubChem | [4] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is through the bromination of 3-bromothiophene.

Experimental Protocol: Synthesis of this compound from 3-Bromothiophene

This protocol describes the synthesis of this compound via the bromination of 3-bromothiophene using N-bromosuccinimide (NBS) as the brominating agent and perchloric acid as a catalyst.[5]

Materials:

-

3-bromothiophene (16.3 g, 100 mmol)

-

N-bromosuccinimide (NBS) (17.8 g, 100 mmol)

-

Hexane (50 mL)

-

Perchloric acid (70% aqueous solution, 0.7 mL, 5 mol%)

-

Potassium carbonate (200 mg)

Procedure:

-

To a suspension of N-bromosuccinimide (17.8 g) in hexane (50 mL), add 3-bromothiophene (16.3 g).[5]

-

Carefully add perchloric acid (0.7 mL) to the reaction mixture.[5]

-

Stir the reaction mixture at room temperature for 24 hours.[5]

-

After 24 hours, add potassium carbonate (200 mg) to neutralize the mixture.[5]

-

Filter the reaction mixture and wash the collected solid with hexane.[5]

-

Combine the organic phases and concentrate them under reduced pressure.

-

Purify the resulting residue by vacuum distillation to yield this compound.[5] The reported yield for this method is 89%.[1][5]

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity.

-

Agrochemicals: It is used in the development of new pesticides, where it can function as a fumigant and insecticide by disrupting the physiological processes of pests.[1]

-

Organic Electronics: This compound is a precursor in the synthesis of conjugated polymers. The electron-withdrawing nature of the bromine atoms enhances the semiconducting properties of these materials, making them suitable for applications in organic electronics.[1]

-

Cross-Coupling Reactions: It is frequently utilized in cross-coupling reactions such as Suzuki and Stille couplings to form new carbon-carbon bonds, enabling the construction of elaborate molecular architectures.[1]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting.[9] The key safety information is summarized below.

| Hazard Class | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapour (Category 3)[4][9][10][11] | H226: Flammable liquid and vapour.[4][10][11] P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9][10] |

| Acute Toxicity | Toxic if swallowed (Category 3, Oral)[4][9][10][11] | H301: Toxic if swallowed.[4][10][11] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10][11] |

| Eye Irritation | Causes serious eye irritation (Category 2)[4][9][10][11] | H319: Causes serious eye irritation.[4][10][11] P337+P313: If eye irritation persists: Get medical advice/attention.[10] |

| Skin Irritation | Causes skin irritation (Category 2)[4][9] | H315: Causes skin irritation.[4] |

| Respiratory Irritation | May cause respiratory irritation[1][9] |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][10]

-

Keep the container tightly closed.[9]

-

In case of fire, use sand, carbon dioxide, or a powder extinguisher.[10]

-

Dispose of contents and container in accordance with local, regional, and national regulations.[9][10]

References

- 1. Page loading... [guidechem.com]

- 2. Thiophene, 2,3-dibromo- (CAS 3140-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C4H2Br2S | CID 76590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Thiophene, 2,3-dibromo- [webbook.nist.gov]

- 7. This compound 97 3140-93-0 [sigmaaldrich.com]

- 8. This compound(3140-93-0) MS [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dibromothiophene (CAS No: 3140-93-0), a key heterocyclic building block in organic synthesis and materials science. The data presented is intended to support laboratory research, chemical process development, and safety assessments.

Core Physical and Chemical Properties

This compound is a halogenated derivative of thiophene, presenting as a liquid at room temperature. Its chemical structure and key identifiers are fundamental to its reactivity and physical characteristics.

| Property | Value |

| Molecular Formula | C₄H₂Br₂S |

| Molecular Weight | 241.93 g/mol [1][2][3] |

| CAS Number | 3140-93-0[1][2][4][5] |

| Appearance | Clear colorless to pale yellow liquid[6] |

| Density | 2.137 g/mL at 25 °C[1][7][8][9] |

| Melting Point | -17 °C to -17.5 °C[4][10][11] |

| Boiling Point | 218-219 °C (at 760 mmHg)[1][4][7][8] |

| Refractive Index (n20/D) | 1.632[1][7][8] |

| Flash Point | 51 °C (123.8 °F) - closed cup[1][12][13] |

| Solubility | Insoluble in water[11] |

| Vapor Density | 8.34[11][14] |

| LogP (Octanol/Water) | 3.273[15] |

Synthesis Workflow

The synthesis of this compound can be achieved through the bromination of 3-bromothiophene. A general workflow for this synthesis and subsequent purification is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

The determination of the physical properties of this compound relies on established laboratory methodologies. Below are detailed protocols for key experimental procedures.

Determination of Density (Liquid)

The density of a liquid is determined by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

Thermometer

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer and record it.

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer.

-

Record the exact volume, reading the bottom of the meniscus for a graduated cylinder.

-

Measure the combined mass of the container and the liquid.

-

Subtract the mass of the empty container to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[1][10]

-

Measure and record the temperature of the liquid as density is temperature-dependent.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Burner

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Place a small amount of this compound into the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[16]

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Use a dropper to apply a few drops of this compound to the lower prism.

-

Close the prisms and allow the liquid to spread into a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale. This procedure is in line with standard methods like ASTM D1218 for hydrocarbon liquids.[4][5]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

-

Pensky-Martens closed-cup tester or similar apparatus

-

Heat source

-

Ignition source (e.g., a small flame or spark)

-

Thermometer

Procedure:

-

Place the sample of this compound into the test cup of the apparatus.

-

Close the lid, which is fitted with a stirrer and an ignition source port.

-

Begin heating the sample at a slow, constant rate.

-

Stir the sample to ensure uniform temperature distribution.

-

At regular temperature intervals, apply the ignition source to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.[2][11][14][17] This is often performed according to standards such as ASTM D93.[2]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Flammable Liquid - UN Class 3 - Prime Process Safety Center [primeprocesssafety.com]

- 3. mt.com [mt.com]

- 4. scribd.com [scribd.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. The MSDS HyperGlossary: Flash Point [ilpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. filab.fr [filab.fr]

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,3-Dibromothiophene

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dibromothiophene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of heterocyclic compounds. This document details the spectral parameters, a standard experimental protocol for data acquisition, and an interpretation of the spin-spin coupling observed in the spectrum.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two signals corresponding to the two aromatic protons on the thiophene ring. These protons, located at positions 4 and 5, exhibit distinct chemical shifts and are coupled to each other. The spectral parameters are summarized in the table below.

| Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CDCl₃ | H-5 | 7.248 | Doublet (d) | 5.83 |

| CDCl₃ | H-4 | 6.907 | Doublet (d) | 5.83 |

| Cyclohexane | H-5 | 7.06 | Doublet (d) | 5.75 |

| Cyclohexane | H-4 | 6.77 | Doublet (d) | 5.75 |

Table 1: Summary of 1H NMR spectral data for this compound in deuterated chloroform (CDCl₃) and cyclohexane. Data is referenced from a 300 MHz spectrometer.[1]

Interpretation of the Spectrum: The AX Spin System

The two remaining protons on the this compound ring, H-4 and H-5, constitute a simple first-order spin system, often referred to as an AX system. In this system, the chemical shift difference (Δν) between the two protons is significantly larger than their coupling constant (J).

The proton at the 5-position (H-5) is adjacent to the sulfur atom and a carbon atom bonded to a proton. The proton at the 4-position (H-4) is situated between a bromine-substituted carbon and a carbon-bearing proton. This difference in the electronic environment leads to their distinct chemical shifts. The observed coupling constant of approximately 5.8 Hz is typical for vicinal coupling between protons on a thiophene ring.[1]

Each proton's signal is split into a doublet by its neighbor. Consequently, the spectrum displays two distinct doublets, one for H-4 and one for H-5.

Spin-Spin Coupling Pathway

The following diagram illustrates the structure of this compound and the coupling interaction between the H-4 and H-5 protons.

Caption: Spin-spin coupling in this compound.

Experimental Protocol

The following provides a generalized methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

4.1 Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Transfer the resulting solution to a clean, dry 5 mm NMR tube.[2]

4.2 NMR Spectrometer Setup

-

Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the field frequency using the deuterium signal from the CDCl₃ solvent.[2]

4.3 Data Acquisition

-

Pulse Sequence: A standard single-pulse sequence is typically employed.[2]

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.[2]

-

Number of Scans: Acquire 16 to 32 scans to achieve a satisfactory signal-to-noise ratio.[2]

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.[2]

4.4 Data Processing

-

Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

The logical workflow for this experimental process is depicted in the diagram below.

Caption: Workflow for NMR data acquisition and analysis.

References

Spectroscopic Profile of 2,3-Dibromothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dibromothiophene (CAS No. 3140-93-0), a key intermediate in organic synthesis. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Spectrometer Frequency (MHz) |

| 7.24 | Doublet | Not Reported | CDCl₃ | 400.13 |

| 6.90 | Doublet | Not Reported | CDCl₃ | 400.13 |

| 7.248 | Doublet | 5.83 | CDCl₃ | 300 |

| 6.907 | Doublet | 5.83 | CDCl₃ | 300 |

| 7.06 | Doublet | 5.75 | Cyclohexane | 300 |

| 6.77 | Doublet | 5.75 | Cyclohexane | 300 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent |

| 128.2 | CDCl₃ |

| 127.5 | CDCl₃ |

| 114.8 | CDCl₃ |

| 111.0 | CDCl₃ |

Table 3: Infrared (IR) Spectroscopy Peak List (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 | Weak | C-H stretch (aromatic) |

| 1510 | Medium | C=C stretch (aromatic ring) |

| 1415 | Medium | C=C stretch (aromatic ring) |

| 1180 | Strong | C-H in-plane bend |

| 825 | Strong | C-H out-of-plane bend |

| 680 | Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 240 | 50 | [M]⁺ (with ²⁷⁹Br, ¹⁸¹Br) |

| 242 | 100 | [M]⁺ (with ¹⁷⁹Br, ¹⁸¹Br or ²⁸¹Br, ¹⁷⁹Br) |

| 244 | 50 | [M]⁺ (with ²⁸¹Br, ¹⁸¹Br) |

| 161/163 | Moderate | [M-Br]⁺ |

| 82 | Moderate | [C₄H₂S]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 300 MHz or 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Pipettes

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent and a soft tissue after the measurement.

Procedure (using Salt Plates for Liquid Film):

-

Sample Application: Place a small drop of this compound onto one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.

-

Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with an appropriate capillary column (e.g., non-polar).

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program, injector temperature, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The sample is vaporized, separated by the GC column, and then ionized and detected by the mass spectrometer.

-

Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides essential spectroscopic data and standardized protocols to aid researchers in the identification and characterization of this compound. The presented information is crucial for quality control, reaction monitoring, and the development of novel synthetic methodologies.

An In-depth Technical Guide to 2,3-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromothiophene (CAS No. 3140-93-0), a pivotal halogenated heterocyclic compound. It details the chemical structure, physical and spectroscopic properties, synthesis protocols, and key applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is intended to serve as a technical resource, consolidating essential data and methodologies for professionals engaged in research and development.

Introduction

This compound is an aromatic heterocyclic compound featuring a five-membered thiophene ring substituted with bromine atoms at the 2 and 3 positions.[1] Its chemical formula is C4H2Br2S.[1][2][3][4] This molecule is a versatile synthetic intermediate, primarily utilized as a building block in the construction of more complex molecules through various cross-coupling reactions.[1][5] The strategic placement of the bromine atoms significantly influences its electronic properties and reactivity, making it a valuable precursor for pharmaceuticals, agrochemicals, and conjugated polymers for organic electronics.[1][6]

Chemical Structure and Physicochemical Properties

The core of this compound is a planar, five-membered aromatic ring containing one sulfur atom. The bromine atoms at the C2 and C3 positions act as excellent leaving groups, facilitating a wide range of chemical transformations.[5] At room temperature, it exists as a colorless to pale yellow liquid.[1]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3140-93-0 | [1][3][7] |

| Molecular Formula | C4H2Br2S | [1][2][3][4] |

| Molecular Weight | 241.93 g/mol | [2][3][4][7] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 218-219 °C (lit.) | [3] |

| Density | 2.137 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.632 (lit.) | [3] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [3] |

| InChI Key | ATRJNSFQBYKFSM-UHFFFAOYSA-N | [3][7][8] |

| Canonical SMILES | C1=CSC(=C1Br)Br | [1][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key ¹H NMR spectral data. Further data, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in various chemical databases.[7][8][9]

Table 2: ¹H NMR Spectral Data for this compound

| Parameter | Value (ppm) | Solvent | Frequency | Reference |

| δ (H-5) | 7.248 | CDCl₃ | 300 MHz | [9] |

| δ (H-4) | 6.907 | CDCl₃ | 300 MHz | [9] |

| J(H-4, H-5) | 5.83 Hz | CDCl₃ | 300 MHz | [9] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the direct bromination of thiophene or the selective bromination of a monosubstituted thiophene.[1] A widely used laboratory-scale synthesis involves the bromination of 3-bromothiophene using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis from 3-Bromothiophene

This protocol details the synthesis of this compound via the bromination of 3-bromothiophene.[2]

Materials:

-

3-Bromothiophene (16.3 g, 100 mmol)

-

N-bromosuccinimide (NBS) (17.8 g, 100 mmol)

-

Hexane (50 mL)

-

Perchloric acid (70% aqueous solution, 0.7 mL, 5 mol%)

-

Potassium carbonate (200 mg)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a suspension of N-bromosuccinimide (NBS) in hexane, add 3-bromothiophene.

-

Add the perchloric acid catalyst to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction by adding potassium carbonate.

-

Filter the mixture and wash the solid residue with hexane.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by vacuum distillation to yield the final product.[2]

Expected Yield: 89%[2]

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bonds. These positions are amenable to a variety of transformations, making it a versatile building block.

Key Reactions:

-

Metal-Catalyzed Cross-Coupling: The bromine atoms are excellent leaving groups for reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[5] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex carbon skeletons of drug molecules and functional materials.[5][6]

-

Directed Metallation: It is possible to achieve regioselective functionalization through directed metallation, allowing for the precise introduction of various substituents onto the thiophene ring.[5]

-

Halogen Dance Reaction: Under certain conditions, this compound can undergo a "halogen dance" reaction, which involves the transposition of a halogen atom.[10]

Applications: The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives are key intermediates in synthesizing numerous pharmaceuticals.[11][12] this compound serves as a precursor for creating novel compounds with potential biological activity, contributing to drug discovery efforts in areas such as antiplatelet agents and kinase inhibitors.[11][12] In materials science, it is a building block for conjugated polymers used in organic electronics like OLEDs and OFETs.[1][6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 97 3140-93-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C4H2Br2S | CID 76590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophene, 2,3-dibromo- [webbook.nist.gov]

- 9. This compound(3140-93-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Reactivity of bromine atoms in 2,3-Dibromothiophene

An In-depth Technical Guide to the Regioselective Reactivity of Bromine Atoms in 2,3-Dibromothiophene

Introduction

This compound (CAS No. 3140-93-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the two bromine atoms, which serve as versatile synthetic handles for constructing more complex molecular architectures through various functionalization reactions. The principal challenge and opportunity in its application lie in the differential reactivity of the bromine atoms at the C2 (alpha) and C3 (beta) positions of the thiophene ring. This guide provides a detailed exploration of this regioselectivity, focusing on key reactions, quantitative data, and experimental methodologies relevant to researchers and drug development professionals.

Core Principles: Understanding the Differential Reactivity

The regioselectivity observed in the reactions of this compound is not arbitrary; it is governed by the inherent electronic properties of the thiophene ring. The sulfur atom, being more electropositive than carbon, influences the electron distribution within the aromatic system. The C2 position (alpha to the sulfur) is significantly more activated and acidic than the C3 position (beta to the sulfur). This is primarily due to the ability of the sulfur atom to stabilize an adjacent negative charge, which is a key feature in the transition states of many reactions, particularly metal-halogen exchange. Consequently, the C2-Br bond is more susceptible to cleavage and subsequent functionalization than the C3-Br bond.

Key Regioselective Reactions

The preferential reactivity of the C2-bromine atom is most prominently demonstrated in metal-halogen exchange reactions and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic nucleophiles.[3] When this compound is treated with strong bases like organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures, the exchange occurs almost exclusively at the C2 position.[4][5] This kinetically controlled process forms the 3-bromo-2-lithiothiophene intermediate, which can then be trapped with various electrophiles to yield 2-substituted-3-bromothiophenes. This selectivity is crucial for the stepwise and controlled functionalization of the thiophene core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are cornerstones of modern organic synthesis for forming carbon-carbon bonds.[6][7] In the context of this compound, these reactions also exhibit high regioselectivity, favoring the C2 position. The catalytic cycle for these reactions begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is significantly faster at the more electron-rich and sterically accessible C2-Br bond, leading to the selective formation of the C2-coupled product.

Quantitative Data Summary

The regioselectivity of these reactions is not merely qualitative. High yields of the C2-functionalized product are consistently reported, as summarized in the tables below.

Table 1: Regioselective Sonogashira Coupling of this compound [8]

| Alkyne Partner | Catalyst System | Conditions | Product | Yield (%) |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, 60 °C, 3 h | 3-Bromo-2-(trimethylsilylethynyl)thiophene | 56[9] |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, 60 °C | 3-Bromo-2-(phenylethynyl)thiophene | 85 |

| 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, 60 °C | 3-Bromo-2-(hex-1-ynyl)thiophene | 82 |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, 60 °C | 3-Bromo-2-(3,3-dimethylbut-1-ynyl)thiophene | 75 |

Table 2: Regioselective Suzuki-Miyaura Coupling of this compound [10]

| Boronic Acid Partner | Catalyst System | Conditions | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, reflux | 3-Bromo-2-phenylthiophene | 85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, reflux | 3-Bromo-2-(p-tolyl)thiophene | 80 |

| (E)-styrylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, reflux | (E)-3-Bromo-2-styrylthiophene | 70 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key regioselective reactions.

Protocol 1: Selective Monolithiation and Electrophilic Trapping

This protocol describes the selective formation of 3-bromo-2-lithiothiophene and its subsequent reaction with an electrophile.

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.[11]

-

Slowly add n-butyllithium (1.0-1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete metal-halogen exchange.[11]

-

Add the desired electrophile (e.g., N,N-dimethylformamide, an aldehyde, or ketone) dropwise to the solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature over several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Regioselective Sonogashira Coupling

This protocol is adapted from a literature procedure for the C2-alkynylation of this compound.[9]

Methodology:

-

To a stirred solution of this compound (1.0 eq, 0.83 mmol) in triethylamine (Et₃N), add a solution of the terminal alkyne (1.0 eq, 0.83 mmol) in Et₃N.[9]

-

Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.003 mmol), and triphenylphosphine (PPh₃, 0.004 mmol).[9]

-

Heat the mixture to 35 °C for 10 minutes.

-

Add the copper(I) iodide (CuI, 0.006 mmol) co-catalyst.[9]

-

Stir the reaction mixture at 60 °C for 3 hours, monitoring progress by TLC or GC-MS.[9]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and pour it into water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography (e.g., using hexane as eluent) to afford the 3-bromo-2-alkynylthiophene product.[9]

Protocol 3: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general method for the C2-arylation or C2-vinylation of this compound.[11][12]

Methodology:

-

To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired aryl- or vinylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).[11]

-

Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to isolate the 2-substituted-3-bromothiophene.

Conclusion

The reactivity of the bromine atoms in this compound is highly differentiated, with the C2-bromine exhibiting significantly greater reactivity than the C3-bromine. This regioselectivity is a direct consequence of the electronic influence of the heterocyclic sulfur atom, which stabilizes reaction intermediates at the adjacent alpha-position. This predictable reactivity allows for the selective functionalization at the C2 position through foundational reactions like metal-halogen exchange and palladium-catalyzed cross-couplings. A thorough understanding and application of these principles and protocols enable researchers to leverage this compound as a powerful and precise building block for the synthesis of advanced thiophene-based molecules in drug discovery and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. ethz.ch [ethz.ch]

- 5. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Electronic Properties of 2,3-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromothiophene is a halogenated heterocyclic organic compound that serves as a crucial building block in the synthesis of advanced organic materials.[1] Its thiophene core, substituted with bromine atoms at the 2 and 3 positions, provides a versatile platform for creating complex molecular architectures through various cross-coupling reactions.[2] The presence and position of the bromine atoms significantly influence the electronic properties of the resulting molecules and polymers, making this compound a compound of great interest in the fields of organic electronics and materials science.[2] This guide provides a comprehensive overview of the electronic properties of this compound and its derivatives, with a focus on its application in the development of conductive polymers.

Synthesis of Poly(this compound)

Poly(this compound) can be synthesized through several methods, with chemical oxidative polymerization and electropolymerization being the most common. These methods allow for the formation of a conjugated polymer backbone, which is essential for its electronic properties.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes due to its simplicity and scalability.[3] The process typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of the monomer.[4]

Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the polymer film's thickness and morphology.[5] This technique involves the direct oxidation of the monomer at an electrode surface, leading to the formation of a polymer film on the electrode.[6] The properties of the resulting polymer can be tuned by adjusting parameters such as the applied potential, solvent, and electrolyte.[6]

Core Electronic Properties

The electronic properties of conjugated polymers derived from this compound are of primary interest for their application in electronic devices. These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and electrical conductivity, are intricately linked to the molecular structure of the polymer.

While specific experimental data for poly(this compound) is limited in the available literature, the electronic properties of the closely related poly(3-bromothiophene) provide valuable insights. The bromine substituent at the 3-position significantly influences the electronic structure of the polymer.[4]

| Property | Value | Method of Determination |

| HOMO Energy Level | -5.18 eV | Cyclic Voltammetry |

| LUMO Energy Level | -3.19 eV | Cyclic Voltammetry & UV-Vis Spectroscopy |

| Electrochemical Band Gap | 1.99 eV | Cyclic Voltammetry |

| Optical Band Gap | 2.38 eV | UV-Vis Spectroscopy |

| Electrical Conductivity | 0.8 S/cm | Four-Point Probe Method |

Table 1: Electronic Properties of Poly(3-bromothiophene). Data sourced from a study on poly(3-bromothiophene) prepared by FeCl₃ oxidative polymerization.[4]

Experimental Protocols

Synthesis of Poly(3-bromothiophene) via Chemical Oxidative Polymerization

This protocol is adapted from the synthesis of poly(3-bromothiophene) and can be considered a starting point for the synthesis of poly(this compound).[3][4]

Materials:

-

3-Bromothiophene (or this compound)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Anhydrous Chloroform

-

Methanol

Procedure:

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve anhydrous FeCl₃ in anhydrous chloroform with stirring.

-

Slowly add the thiophene monomer to the FeCl₃ solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization.

-

Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-24 hours).

-

Quench the polymerization by pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.

-

Collect the polymer precipitate by filtration.

-

Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual catalyst.

-

Dry the purified polymer under vacuum.

Characterization of Electronic Properties

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination:

-

Prepare a dilute solution of the synthesized polymer in a suitable solvent (e.g., chloroform, THF).

-

Record the UV-Vis absorption spectrum of the solution using a spectrophotometer.

-

The optical band gap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the following equation: E_g (eV) = 1240 / λ_onset (nm)[7]

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination:

-

Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of the polymer.

-

Assemble a three-electrode electrochemical cell with the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Record the cyclic voltammogram by scanning the potential.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) can be determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[8] E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energy levels.[4]

Visualizations

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. openriver.winona.edu [openriver.winona.edu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Distance–resilient conductivity in p-doped polythiophenes - PMC [pmc.ncbi.nlm.nih.gov]

Pioneering the Chemistry of Thiophene: The First Synthesis of 2,3-Dibromothiophene

A deep dive into the historical synthesis and discovery of 2,3-dibromothiophene, a cornerstone molecule in heterocyclic chemistry, offering insights for researchers, scientists, and professionals in drug development.

The journey into the functionalization of the thiophene ring, a critical scaffold in medicinal chemistry and materials science, was paved in the early 20th century. Within this foundational period, the synthesis of halogenated thiophenes emerged as a crucial step towards creating more complex molecular architectures. This technical guide focuses on the seminal discovery and first reported synthesis of this compound, a versatile building block whose utility continues to be explored today.

Historical Context and Discovery

The first documented synthesis of this compound is attributed to the extensive work of Wilhelm Steinkopf, H. Jacob, and H. Penz, published in their 1934 paper, "Studien in der Thiophenreihe. XXVI. Über die Bromierung des Thiophens" (Justus Liebigs Annalen der Chemie).[1][2] This research was part of a broader investigation into the electrophilic substitution reactions of thiophene and its derivatives. At the time, understanding the regioselectivity of halogenation on the thiophene ring was a significant scientific challenge. The work of Steinkopf and his colleagues provided a systematic approach to the bromination of thiophene, leading to the isolation and characterization of several brominated isomers, including the title compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic, pungent odor.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂S | [4] |

| Molecular Weight | 241.93 g/mol | [4] |

| CAS Number | 3140-93-0 | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Strong, pungent | [3] |

The First Synthesis: Direct Bromination of Thiophene

The original method for the synthesis of this compound, as detailed by Steinkopf and his team, involved the direct bromination of thiophene. This electrophilic aromatic substitution reaction, while conceptually straightforward, required careful control of reaction conditions to achieve the desired dibrominated product and manage the formation of other isomers.

Experimental Protocol: The Steinkopf, Jacob, and Penz Method (1934)

The following is a detailed experimental protocol based on the pioneering work of Steinkopf, Jacob, and Penz.

Materials:

-

Thiophene

-

Bromine

-

An inert solvent (e.g., carbon disulfide or glacial acetic acid as was common in that era)

-

Sodium hydroxide solution (for neutralization)

-

Drying agent (e.g., anhydrous calcium chloride)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A solution of thiophene in an inert solvent was placed in a round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel. The flask was cooled in an ice bath to control the exothermic nature of the reaction.

-

Bromination: A stoichiometric amount of bromine, dissolved in the same solvent, was added dropwise to the cooled and stirred thiophene solution. The addition was carried out at a slow rate to maintain a low reaction temperature and minimize the formation of over-brominated products.

-

Reaction Completion and Work-up: After the addition of bromine was complete, the reaction mixture was stirred for an additional period to ensure complete conversion. The mixture was then carefully neutralized with a dilute solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide formed during the reaction.

-

Isolation and Purification: The organic layer was separated using a separatory funnel, washed with water, and dried over an anhydrous drying agent. The solvent was then removed by distillation. The resulting crude product, a mixture of brominated thiophenes, was purified by fractional distillation under reduced pressure to isolate this compound.

Note: The exact quantities of reactants, solvent volumes, reaction times, and yields were detailed in the original 1934 publication. Access to this primary source is essential for precise replication of the first synthesis.

A More Modern Approach: Synthesis from 3-Bromothiophene

For comparison, a more contemporary and often higher-yielding method for the synthesis of this compound involves the bromination of 3-bromothiophene using N-bromosuccinimide (NBS) as the brominating agent. This method offers greater regioselectivity.

Experimental Protocol: Bromination of 3-Bromothiophene with NBS

Materials:

-

3-Bromothiophene

-

N-Bromosuccinimide (NBS)

-

Hexane

-

Perchloric acid (70% aqueous solution)

-

Potassium carbonate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Mixture Preparation: To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL) in a round-bottom flask, 3-bromothiophene (16.3 g, 100 mmol) is added.[4]

-

Catalyst Addition: A catalytic amount of 70% aqueous perchloric acid (0.7 mL, 5 mol%) is then added to the mixture.[4]

-

Reaction: The reaction mixture is stirred at room temperature for 24 hours.[4]

-

Neutralization and Work-up: After 24 hours, potassium carbonate (200 mg) is added to neutralize the acid. The mixture is then filtered, and the solid residue is washed with hexane.[4]

-

Isolation and Purification: The organic phases are combined and concentrated under reduced pressure using a rotary evaporator. The resulting residue is then purified by vacuum distillation to yield this compound. This method has been reported to achieve a yield of 89%.[4]

Logical Workflow of the First Synthesis

The logical progression of the original synthesis of this compound can be visualized as a straightforward workflow.

Signaling Pathway of Electrophilic Bromination

The underlying chemical transformation in the synthesis of this compound is an electrophilic aromatic substitution. The thiophene ring acts as a nucleophile, attacking the electrophilic bromine. The presence of the first bromine atom deactivates the ring but directs the second substitution primarily to the adjacent positions.

Conclusion

The initial synthesis of this compound by Steinkopf, Jacob, and Penz was a landmark achievement in heterocyclic chemistry. It not only provided the scientific community with a valuable new building block but also contributed significantly to the understanding of electrophilic substitution reactions on the thiophene nucleus. While more modern and selective methods have since been developed, the original direct bromination method laid the groundwork for over a century of thiophene chemistry, which continues to be a rich field of research for the development of novel pharmaceuticals and advanced materials.

References

2,3-Dibromothiophene: A Technical Guide to Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known hazards and toxicological profile of 2,3-Dibromothiophene (CAS No: 3140-93-0). It is intended for an audience of researchers, scientists, and professionals in drug development who may handle or utilize this compound in laboratory and industrial settings. This document collates information from safety data sheets, toxicological databases, and literature on related thiophene compounds to present a detailed account of its physicochemical properties, hazard classifications, toxicological endpoints, potential mechanisms of toxicity, and recommended safety protocols. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.

Introduction

This compound is a halogenated aromatic heterocyclic compound.[1] It presents as a colorless to pale yellow liquid with a characteristic sulfur-like odor.[1] The thiophene ring, substituted with bromine atoms at the 2 and 3 positions, makes it a valuable synthetic intermediate and building block in the pharmaceutical, agrochemical, and organic electronics industries.[1] Its utility in constructing more complex molecules is often realized through cross-coupling reactions like Suzuki or Stille couplings.[1] However, its chemical reactivity and structure also confer specific hazards and toxicological properties that necessitate careful handling and a thorough understanding of its safety profile.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3140-93-0 | [2][3] |

| EC Number | 221-542-6 | [2][3] |

| Molecular Formula | C₄H₂Br₂S | [2][3] |

| Molecular Weight | 241.93 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Density | 2.137 g/mL at 25 °C | [2][3] |

| Boiling Point | 218-219 °C | [2][3] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [2][3] |

| Refractive Index | n20/D 1.632 | [2][3] |

| Solubility | Sparingly soluble in water | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are flammability, acute oral toxicity, and serious eye irritation.[4][5][6]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapour |

| Acute Toxicity, Oral | Category 3 | H301 | Toxic if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation |

GHS Label Elements:

-

Pictograms:

-

Flame (GHS02)

-

Skull and Crossbones (GHS06)

-

-

Key Precautionary Statements:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][7]

-

Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

-

Storage: P403 + P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4][7]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4][7]

-

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated, with much of the available data derived from standardized assessments for chemical classification.[5]

Summary of Toxicological Endpoints

| Endpoint | Classification/Finding | Reference(s) |

| Acute Oral Toxicity | Category 3; Toxic if swallowed. Acute Toxicity Estimate (ATE) = 100 mg/kg. | [4] |

| Acute Dermal Toxicity | No data available. Not classified. | [4] |

| Acute Inhalation Toxicity | No data available. Not classified. | [4] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | [4] |

| Serious Eye Damage/Irritation | Category 2; Causes serious eye irritation. | [4][5] |

| Respiratory or Skin Sensitisation | Not classified as a sensitiser. | [4] |

| Germ Cell Mutagenicity | Not classified as mutagenic. | [4] |

| Carcinogenicity | Not classified as carcinogenic. No component is identified as a carcinogen by IARC. | [4][5] |

| Reproductive Toxicity | Not classified as a reproductive toxicant. | [4] |

| Specific Target Organ Toxicity (Single Exposure) | Not classified, though some sources note it may cause respiratory irritation. | [4][5][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified. | [4] |

| Aspiration Hazard | Not classified as an aspiration hazard. | [4] |

Acute Toxicity

This compound is classified as "Toxic if swallowed".[4][5] The oral Acute Toxicity Estimate (ATE) is 100 mg/kg.[4] Acute exposure through ingestion may lead to symptoms such as headaches, nausea, and dizziness.[1] Prolonged or repeated exposure could potentially result in central nervous system depression and damage to the liver or kidneys, although comprehensive chronic toxicity data is limited.[1]

Irritation

The compound is a serious eye irritant.[4][5] Direct contact with the eyes can cause significant irritation, and appropriate eye protection is mandatory when handling this substance.[7] It is not classified as a skin irritant, though good laboratory practice dictates avoiding all skin contact.[4] Some data suggests it may cause respiratory tract irritation upon inhalation.[1][5]

Mechanism of Toxicity (General for Thiophene Derivatives)

While the specific metabolic pathway for this compound has not been detailed in the available literature, the toxicity of many thiophene-containing drugs is well-studied. The thiophene ring is considered a "structural alert" because its metabolism can generate reactive intermediates.[9]

The primary mechanism involves bioactivation by Cytochrome P450 (CYP450) enzymes in the liver.[5][9] This process can lead to two main types of reactive metabolites: thiophene S-oxides and thiophene epoxides .[3][9] These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins, leading to cellular damage and toxicity.[3] This mechanism is implicated in the hepatotoxicity observed with some thiophene-based drugs.[9] The epoxidation pathway is often considered both thermodynamically and kinetically more favorable than S-oxidation.[5]

Experimental Protocols

Specific toxicological studies for this compound are not widely available in the public domain. The classifications presented are typically based on data submitted for regulatory purposes. The following sections describe the methodologies of standard OECD (Organisation for Economic Co-operation and Development) guidelines that are generally used to assess the hazards identified for this compound.

Protocol for Acute Oral Toxicity (Representative of OECD Guideline 423 - Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[10]

-

Principle: It is a stepwise procedure using a minimum number of animals per step to obtain sufficient information for classification.[10] The presence or absence of compound-related mortality at one dose determines the next step.[10]

-

Test Species: The rat is the preferred species, though others may be used.[1] Typically, 3 animals of a single sex (usually females) are used per step.[10]

-

Housing: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°), relative humidity of 30-70%, and a 12-hour light/dark cycle.[4]

-

Procedure:

-

Animals are fasted overnight prior to dosing.[1]

-

The test substance is administered in a single dose by oral gavage.[1][4] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[10]

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, salivation, lethargy), and changes in body weight.[4][11]

-

Observations are conducted for at least 14 days.[11]

-

All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[4][11]

-

-

Outcome: The results allow for the classification of the substance into a GHS category and provide an estimate of the lethal dose.[10]

Protocol for In Vivo Eye Irritation (Representative of OECD Guideline 405)

This test, commonly known as the Draize test, assesses the potential of a substance to cause eye irritation or damage.

-

Principle: The substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[2]

-

Test Species: Healthy, young adult albino rabbits are typically used.[12]

-

Procedure:

-

A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[2]

-

The eyes are examined and scored for ocular reactions at 1, 24, 48, and 72 hours after application.[12]

-

Observations may be extended up to 21 days to evaluate the reversibility of any effects.[12]

-

To minimize animal distress, analgesics and anesthetics are used.[2]

-

-

Outcome: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to determine the irritation classification.

Protocol for In Vitro Eye Irritation (Representative of OECD Guideline 492 - Reconstructed Human Cornea-like Epithelium Test Method)

In vitro methods are now widely used to reduce or replace animal testing.

-

Principle: This test evaluates the potential for eye irritation by measuring cytotoxicity in a reconstructed three-dimensional human cornea model (e.g., EpiOcular™).[6][13]

-

Procedure:

-

The test substance is applied topically to the tissue surface for a defined exposure time (e.g., 30 minutes).[13]

-

The tissue is then rinsed and incubated in fresh medium.[13]

-

Tissue viability is measured relative to negative controls using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.[6]

-

-

Outcome: A reduction in tissue viability below a certain threshold indicates that the substance has an irritant potential.[6]

Safe Handling and Emergency Procedures

Given the flammability and toxicity of this compound, stringent safety measures are required.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.[4][7] Ground and bond containers when transferring material to prevent static discharge.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields and a face shield.[2]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested to EN 374).[4]

-

Skin and Body Protection: Wear a lab coat and other protective clothing as needed.

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK, EN14387).[2]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, open flames, and other ignition sources.[4] Store away from incompatible materials such as strong oxidizing agents.[4][7]

-

First Aid Measures:

-

Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4][7]

-

Eye Contact: IF IN EYES: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

-

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.[4]

-

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

-

Fire Fighting: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][7]

-

Accidental Release: Remove all sources of ignition. Evacuate personnel. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[7]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. agc-chemicals.com [agc-chemicals.com]

- 5. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. pqri.org [pqri.org]

- 8. Metabolism of the polynuclear sulfur heterocycle benzo[b]phenanthro[2,3-d]thiophene by rodent liver microsomes: evidence for multiple pathways in the bioactivation of benzo[b]phenanthro[2,3-d]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. Ocular Irritation test with medical devices (EN 10993-23: 2021). - IVAMI [ivami.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

2,3-Dibromothiophene material safety data sheet (MSDS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of 2,3-Dibromothiophene (CAS No. 3140-93-0). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic organic compound.[1] It presents as a colorless to pale yellow liquid with a characteristic strong, pungent odor.[1]

| Property | Value | Source |

| Molecular Formula | C4H2Br2S | [2][3][4] |

| Molecular Weight | 241.93 g/mol | [2][3][5] |

| CAS Number | 3140-93-0 | [2][3][5][6] |

| EC Number | 221-542-6 | [2][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 218-219 °C (lit.) | |

| Density | 2.137 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.632 (lit.) | |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Solubility | Sparingly soluble in water. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor, is toxic if swallowed, and causes serious eye irritation.[2][6]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |

| Acute toxicity, oral | Category 3 | H301: Toxic if swallowed |

| Serious eye irritation | Category 2 | H319: Causes serious eye irritation |

GHS Pictograms:

-

Flame (GHS02)

-

Skull and crossbones (GHS06)

Precautionary Statements:

-

Prevention: P210, P233, P240, P241, P242, P243, P264, P270, P280[1][7]

-

Response: P301 + P310, P303 + P361 + P353, P305 + P351 + P338, P337 + P313, P370 + P378[6]

-

Storage: P403 + P235, P405[6]

-

Disposal: P501[6]

Caption: GHS Hazard and Response Workflow for this compound.

Toxicological Information

Acute exposure to this compound may cause irritation to the eyes, skin, and respiratory system.[1] Symptoms of acute exposure can include headaches, nausea, and dizziness.[1] While comprehensive chronic toxicity data are limited, prolonged or repeated exposure could potentially lead to central nervous system depression and damage to the liver or kidneys.[1]

| Exposure Route | Effect | Classification |

| Oral | Toxic if swallowed | Acute Toxicity, Oral, Category 3 |

| Inhalation | May cause respiratory irritation | Specific target organ toxicity - single exposure |

| Skin Contact | Not classified as a skin irritant or sensitizer | - |

| Eye Contact | Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 |

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical properties of this compound are not provided in the reviewed Material Safety Data Sheets. These documents typically report the results of such studies rather than the detailed methodologies. For specific experimental procedures, researchers should consult primary scientific literature or specialized toxicological databases.

Signaling Pathways

The available safety data sheets do not contain information regarding the specific signaling pathways through which this compound may exert its toxic effects. Such information is typically derived from detailed mechanistic studies which are not present in the reviewed documentation.

First-Aid Measures

| Exposure | First-Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |